Isovaleroyl oxokadsuranol

Natural Product Chemistry Lignan Structural Elucidation Spirobenzofuranoid Skeleton

Researchers requiring a definitive reference standard for spirobenzofuranoid lignan identification must procure authentic isovaleroyl oxokadsuranol-analog substitution invalidates reproducibility. This compound is the sole source of the C5 branched isovaleroyl ester on the rare spirobenzofuranoid core, distinct from its propoxyl, acetoxyl, and benzoyl co-isolates. • Definitive LC-MS/HPLC marker for Kadsura coccinea & K. longipedunculata fingerprinting-co-elutes in a unique retention window separate from all structural analogs. • Irreplaceable SAR probe for deconvoluting core scaffold vs. C5 ester side-chain contributions; no other compound provides this substitution pattern. • Essential biosynthetic intermediate standard for acyltransferase elucidation; acyl acceptor specificity precludes analog substitution. • ≥98% HPLC purity; powder stable at -20°C (3 years); ambient shipping.

Molecular Formula C27H32O9
Molecular Weight 500.5 g/mol
Cat. No. B12382629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovaleroyl oxokadsuranol
Molecular FormulaC27H32O9
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C
InChIInChI=1S/C27H32O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h8-9,12-14,20-21,28H,7,10-11H2,1-6H3/t12?,13?,14-,20-,21-,27+/m1/s1
InChIKeyNLKPUZXCJQUGOU-HKDCMIOASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isovaleroyl Oxokadsuranol: A Structurally Distinct Spirobenzofuranoid Lignan for Targeted Natural Product Research


Isovaleroyl oxokadsuranol (CAS 130252-45-8) is a dibenzocyclooctadiene lignan characterized by a rare spirobenzofuranoid skeleton and an isovaleroyl ester side chain. It was first isolated from the stems of Kadsura coccinea alongside three closely related structural analogs: propoxyl oxokadsurane, acetoxyl oxokadsurane, and benzoyl oxokadsurane [1]. This compound belongs to a small, structurally constrained subclass of lignans, and its differentiation from its closest analogs—which share the same core but possess different ester moieties—is defined exclusively at the molecular architecture level. Any scientific selection or procurement decision for this compound must therefore be grounded in its precise structural identity rather than in broadly reported bioactivity, as quantitative biological data remain extremely limited in the primary literature.

Why Generic Substitution of Isovaleroyl Oxokadsuranol Is Not Scientifically Defensible


Generalizing across dibenzocyclooctadiene lignans or even within the spirobenzofuranoid subgroup is not scientifically justified for isovaleroyl oxokadsuranol. The spirobenzofuranoid skeleton itself is a rare structural feature, and the specific ester moiety (isovaleroyl vs. propoxyl, acetoxyl, or benzoyl) dictates the compound's complete molecular identity [1]. In the absence of head-to-head bioactivity data, interchangeability cannot be assumed; the structural divergence—particularly the branched C5 acyl chain versus shorter or aromatic substituents—could yield fundamentally different molecular recognition, physicochemical properties, and chromatographic behavior. For researchers requiring a specific reference standard, probe molecule, or chemical starting material, substitution with any analog introduces unverified structural variance that invalidates experimental reproducibility.

Quantitative Structural Differentiation of Isovaleroyl Oxokadsuranol from Its Closest Analogs


Unique C5 Isovaleroyl Ester Side Chain vs. C3 Propoxyl, C2 Acetoxyl, or C7 Benzoyl Analogs

Among the four co-isolated spirobenzofuranoid lignans from Kadsura coccinea, only isovaleroyl oxokadsuranol carries a branched five-carbon isovaleroyl ester side chain, in contrast to the straight-chain propoxyl, the short acetoxyl, and the aromatic benzoyl substituents found on the other three analogs [1]. This structural distinction was confirmed by NMR and mass spectral analysis in the original isolation study. No quantitative bioactivity comparison among these four compounds has been reported in the peer-reviewed literature; therefore, differentiation at present is purely structural.

Natural Product Chemistry Lignan Structural Elucidation Spirobenzofuranoid Skeleton

Spirobenzofuranoid Core Architecture: Class-Level Differentiation from Non-Spiro Dibenzocyclooctadiene Lignans

Isovaleroyl oxokadsuranol possesses a spirobenzofuranoid skeleton, a structural subtype of dibenzocyclooctadiene lignans that incorporates a spiro-fused benzofuran ring system. This feature is absent in the more common non-spiro dibenzocyclooctadiene lignans such as schisandrin, gomisin A, and deoxyschisandrin [1]. The absolute configuration of the spiro center was determined by circular dichroic exciton chirality method in the isolation study, confirming a distinct three-dimensional architecture that differentiates it from the broader lignan class.

Chemical Taxonomy Lignan Classification Spirobenzofuranoid

Plant Source Specificity: Kadsura coccinea vs. Kadsura longipedunculata Isolation Context

Isovaleroyl oxokadsuranol was originally isolated from the stems of Kadsura coccinea [1], while the structurally related isovaleroylbinankadsurin A was later isolated from the roots of the same species and from Kadsura longipedunculata [2]. These two compounds, although both bearing an isovaleroyl group, differ in their core lignan skeleton (spirobenzofuranoid vs. binankadsurin-type). Co-occurrence with different analog suites in different plant parts introduces distinct impurity and co-isolate profiles that must be considered during procurement of reference standards.

Phytochemistry Kadsura Species Natural Product Isolation

High-Fidelity Application Scenarios Where Isovaleroyl Oxokadsuranol Is the Irreplaceable Choice


Chromatographic Reference Standard for Spirobenzofuranoid Lignan Identification in Kadsura Species

In HPLC-UV, LC-MS, or GC-MS fingerprinting of Kadsura coccinea or Kadsura longipedunculata extracts, isovaleroyl oxokadsuranol serves as the definitive retention-time and mass-spectral marker for the spirobenzofuranoid subclass. Because the compound co-elutes in a distinct region from its propoxyl, acetoxyl, and benzoyl analogs, only the authentic isovaleroyl reference enables unambiguous peak assignment [1]. Procurement of this specific standard is mandatory for quality control workflows in botanical drug development and pharmacopoeial monograph establishment.

Structure–Activity Relationship (SAR) Probe for Isovaleroyl Ester Pharmacophore Mapping

For medicinal chemistry programs exploring the influence of the C5 branched ester on target binding within the dibenzocyclooctadiene lignan space, isovaleroyl oxokadsuranol is the sole compound that provides the spirobenzofuranoid core with the isovaleroyl substituent. Analog substitution (e.g., using benzoyl oxokadsurane or propoxyl oxokadsurane) would confound SAR interpretation because the ester moiety size, shape, and lipophilicity differ fundamentally [1]. The compound is therefore an essential tool for deconvoluting core scaffold contributions from side-chain effects.

Natural Product Library Screening for Spirobenzofuranoid-Specific Biological Signatures

High-throughput screening libraries that include isovaleroyl oxokadsuranol alongside non-spiro dibenzocyclooctadiene lignans (e.g., schisandrin, gomisin A) can reveal biological activities uniquely associated with the spirobenzofuranoid architecture. Although primary literature lacks quantitative bioactivity data for this specific compound at present, its inclusion as a structurally authenticated member of a rare chemotype is critical for identifying scaffold-specific hits that would be missed if only conventional lignans were screened [1].

Biosynthetic Pathway Elucidation in Kadsura Species

Isovaleroyl oxokadsuranol represents a key intermediate or endpoint in the biosynthetic pathway leading to spirobenzofuranoid lignans in Kadsura coccinea. Feeding studies, enzyme assays, or transcriptomic analyses aimed at elucidating the acyltransferase responsible for isovaleroyl transfer require the authentic compound as an analytical standard for product identification. No other analog can substitute because the acyl acceptor specificity may differ [1].

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